[2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate
Description
This compound is a structurally complex ester derivative featuring a hybrid pharmacophore design. Its core structure includes:
- A 4-tert-butylphenylmethyl group, which enhances lipophilicity and may influence receptor binding.
- A 3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino] moiety, combining a phenolic hydroxyl group (bioactive in antioxidants) and a methoxy substituent (common in natural products like curcuminoids).
- A 2,2-dimethylpropanoate ester, providing metabolic stability and modulating solubility.
Structural analogs often target pathways involving oxidative stress or protein misfolding .
Properties
IUPAC Name |
[2-[(4-tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO5/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-26(32)28(4,5)6)17-29-25(31)16-20-10-13-23(30)24(15-20)33-7/h8-13,15,21,30H,14,16-18H2,1-7H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXORMONENMNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)CC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433629 | |
| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289903-41-9 | |
| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [2-[(4-Tert-butylphenyl)methyl]-3-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]amino]propyl] 2,2-dimethylpropanoate] (CID 9806014) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C28H40N2O4S
- Molecular Weight : 534.7 g/mol
This compound features a tert-butyl group, a methoxyphenyl moiety, and an amino acid derivative, suggesting potential interactions with biological targets related to inflammation and neuroprotection.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown high antioxidant activity in various assays such as ABTS and FRAP, indicating the ability to scavenge free radicals effectively .
Cholinesterase Inhibition
The compound's structural components suggest it may inhibit cholinesterases (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Inhibitory activities against these enzymes are measured using IC50 values (the concentration required to inhibit enzyme activity by 50%). For example, related compounds have demonstrated IC50 values of 1.90 ± 0.16 µM for AChE and 0.084 ± 0.008 µM for BChE . These findings imply that the compound could potentially serve as a therapeutic agent in managing cognitive decline.
Neuroprotective Effects
The neuroprotective effects of the compound are supported by its ability to reduce oxidative stress in neuronal cells. Studies have shown that derivatives can protect human neuronal cells from reactive oxygen species (ROS) formation induced by oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Cholinesterases : The compound likely binds to both the catalytic and peripheral sites of AChE, preventing acetylcholine breakdown and enhancing cholinergic transmission.
- Antioxidant Mechanism : The presence of phenolic structures contributes to radical scavenging activity, mitigating oxidative stress within cells.
- Neuroprotection : By reducing ROS levels and inhibiting AChE-induced β-amyloid aggregation, the compound may exert a disease-modifying effect in Alzheimer’s disease .
Data Summary Table
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Cholinesterase Inhibitors : A study demonstrated that compounds with similar structures effectively inhibited cholinesterases while showing low toxicity profiles in vitro .
- Neuroprotective Properties : Research indicated that certain derivatives protected neuronal cells from oxidative damage and improved cognitive function in animal models .
Comparison with Similar Compounds
Research Findings and Gaps
- Stereochemical Uncertainty: The target compound’s stereochemistry remains unverified (cf. ’s use of optical rotation and NOESY for dendalone derivatives). SHELX-based crystallography () could resolve this .
- Biological Data Deficiency: No peer-reviewed studies directly link this compound to specific targets. Hypothesis-driven testing (e.g., kinase profiling) is recommended.
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into three primary subunits:
- 2-[(4-Tert-butylphenyl)methyl]propyl backbone
- 2-(4-Hydroxy-3-methoxyphenyl)acetyl amino moiety
- 2,2-Dimethylpropanoate ester group
Retrosynthetic cleavage suggests sequential assembly via:
- Alkylation of a tert-butylphenol derivative to install the methylpropyl chain.
- Peptide coupling to introduce the acetylated phenolic amino group.
- Esterification with pivaloyl chloride (2,2-dimethylpropanoyl chloride) to form the terminal ester.
Protective Group Strategy
- Phenol protection : tert-Butyldimethylsilyl (TBS) or benzyl groups shield the 4-hydroxy-3-methoxyphenyl moiety during coupling.
- Amine protection : Boc (tert-butyloxycarbonyl) groups prevent undesired side reactions during alkylation.
Stepwise Synthesis Procedures
Synthesis of 2-[(4-Tert-Butylphenyl)Methyl]Propylamine
Step 1 : Friedel-Crafts Alkylation
4-Tert-butylphenol undergoes alkylation with propylene oxide in the presence of BF₃·Et₂O to yield 2-[(4-tert-butylphenyl)methyl]propan-1-ol.
Step 2 : Mitsunobu Reaction
The alcohol is converted to an azide using diphenylphosphoryl azide (DPPA) and triethylamine, followed by Staudinger reduction to the primary amine.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | BF₃·Et₂O, propylene oxide | Dichloromethane | 0–5°C | 78% |
| 2 | DPPA, PPh₃, then H₂O | THF | 25°C | 85% |
Preparation of 2-(4-Hydroxy-3-Methoxyphenyl)Acetic Acid
Step 1 : Demethylation of Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is reduced using NaBH₄ to vanillyl alcohol, followed by oxidation with KMnO₄ to 2-(4-hydroxy-3-methoxyphenyl)acetic acid.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NaBH₄ | Methanol | 0°C | 92% |
| 2 | KMnO₄, H₂SO₄ | Water | 70°C | 68% |
Peptide Coupling and Esterification
Step 1 : Activation of 2-(4-Hydroxy-3-Methoxyphenyl)Acetic Acid
The carboxylic acid is activated as a pentafluorophenyl ester using HATU and N-methylmorpholine in dichloromethane.
Step 2 : Amide Bond Formation
The activated ester reacts with 2-[(4-tert-butylphenyl)methyl]propylamine at 25°C for 12 hours.
Step 3 : Esterification with Pivaloyl Chloride
The secondary alcohol is esterified using 2,2-dimethylpropanoyl chloride and DMAP in anhydrous THF.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | HATU, NMM | DCM | 0°C | 95% |
| 2 | Pentafluorophenyl ester, amine | DCM | 25°C | 88% |
| 3 | Pivaloyl chloride, DMAP | THF | 40°C | 82% |
Optimization and Troubleshooting
Coupling Efficiency Enhancements
Purification Challenges
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves diastereomers.
- Recrystallization : The final compound is recrystallized from ethanol/water (4:1) to ≥99% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Q & A
Basic: What experimental methodologies are recommended for synthesizing this compound in a laboratory setting?
Answer:
Synthesis should integrate Design of Experiments (DoE) principles to minimize trial-and-error approaches. Begin with a fractional factorial design to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediate stability, narrowing experimental conditions . For purification, employ membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts . Validate each step using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Basic: What analytical techniques are essential for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemistry and confirm substituent positions.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., ester, amide) via characteristic absorption bands.
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.
Cross-validate results with computational simulations (e.g., molecular dynamics) to address ambiguities .
Advanced: How can computational tools resolve contradictions in experimental reaction yields or product distributions?
Answer:
Contradictions often arise from unaccounted transition states or solvent effects. Use reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential energy surfaces and identify hidden intermediates . Compare experimental yields with simulated Boltzmann distributions under varying conditions (e.g., solvent dielectric constant). Implement Bayesian optimization to iteratively refine experimental parameters based on computational predictions, creating a feedback loop to reconcile discrepancies .
Advanced: What strategies optimize the compound’s stability under varying environmental conditions (e.g., pH, light)?
Answer:
- Accelerated Aging Studies: Design a DoE matrix to test stability across pH (1–14), temperature (4–60°C), and UV exposure. Monitor degradation via HPLC-MS .
- Molecular Dynamics (MD) Simulations: Model hydrolytic degradation pathways of the ester and amide bonds. Identify protective functionalization strategies (e.g., steric hindrance via tert-butyl groups) .
- Microcalorimetry: Quantify thermal decomposition kinetics to predict shelf-life under storage conditions .
Advanced: How can researchers elucidate the compound’s reactivity with biological targets (e.g., enzymes, receptors)?
Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding affinities and interaction modes with target proteins. Cross-validate with surface plasmon resonance (SPR) assays .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions.
- Metabolite Profiling: Incubate the compound with liver microsomes and use LC-MS/MS to identify phase I/II metabolites, informing reactivity under physiological conditions .
Advanced: What cross-disciplinary approaches address challenges in scaling up synthesis without compromising purity?
Answer:
- Process Intensification: Combine continuous-flow reactors with real-time process analytical technology (PAT) to monitor intermediate formation and adjust residence time dynamically .
- Hybrid Separation Systems: Integrate centrifugal partition chromatography (CPC) with simulated moving bed (SMB) chromatography for high-purity isolation at scale .
- Life Cycle Assessment (LCA): Use sustainability metrics (e.g., E-factor) to optimize solvent recovery and waste reduction .
Advanced: How should researchers handle conflicting spectral data or crystallographic results?
Answer:
- Multi-Technique Validation: Cross-reference NMR, X-ray, and computational electron density maps (e.g., Hirshfeld surface analysis) to resolve structural ambiguities.
- Error Analysis: Apply Monte Carlo simulations to quantify uncertainty in crystallographic refinement parameters (e.g., thermal displacement factors) .
- Collaborative Databases: Compare results with open-access crystallographic databases (e.g., Cambridge Structural Database) to identify systematic errors .
Advanced: What methodological frameworks support the integration of heterogeneous data (e.g., kinetic, thermodynamic) into predictive models?
Answer:
- Kinetic Monte Carlo (kMC) Simulations: Combine Arrhenius parameters from thermogravimetric analysis (TGA) with transition-state theory to model reaction networks .
- Machine Learning (ML): Train neural networks on experimental datasets (e.g., reaction yields, solvent effects) to predict optimal conditions for untested reactions .
- Cheminformatics Pipelines: Use KNIME or Pipeline Pilot to automate data fusion from disparate sources (spectral, computational, kinetic) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
